molecular formula C11H13NO2 B8783970 2-(Cyclopropylmethoxy)benzamide

2-(Cyclopropylmethoxy)benzamide

Cat. No.: B8783970
M. Wt: 191.23 g/mol
InChI Key: YGSJZZHYXOPQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. It belongs to the benzamide family, characterized by a benzamide core structure substituted with a cyclopropylmethoxy group. This specific functional group is of significant interest in medicinal chemistry and chemical synthesis . Researchers utilize this compound primarily as a versatile chemical building block or intermediate in the development of more complex molecules. The cyclopropylmethoxy moiety can influence the compound's electronic properties, lipophilicity, and overall stereochemistry, making it a valuable fragment in structure-activity relationship (SAR) studies. While specific mechanistic and application data for this exact compound is limited in public sources, related benzamide derivatives with cyclopropylmethoxy substitutions have been investigated for their potential biological activities and are featured in patent literature concerning therapeutic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experiments and due diligence to determine the compound's suitability for their specific applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)benzamide

InChI

InChI=1S/C11H13NO2/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13)

InChI Key

YGSJZZHYXOPQFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC=C2C(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-(Cyclopropylmethoxy)benzamide has been explored as a candidate for developing new pharmaceutical agents due to its unique structural properties. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of diseases such as cancer and diabetes.

Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various benzamide derivatives, this compound was synthesized and tested for its efficacy against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Properties
Research has indicated that this compound and its analogs possess antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections caused by resistant bacteria.

Case Study: Antimicrobial Efficacy
A series of compounds derived from this compound were evaluated for their antimicrobial properties. One derivative showed a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and comparable activity against fungal strains like Candida albicans and Aspergillus niger, highlighting its potential in combating multi-drug resistant pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying the cyclopropyl group or the methoxy substituent, researchers can enhance the compound's potency and selectivity for specific biological targets.

Data Table: SAR Analysis of Derivatives

Compound NameStructural ModificationIC50 (µM)Activity Type
This compoundNone5.00Anticancer
4-Amino-2-(cyclopropylmethoxy)benzamideAmino group addition4.12Anticancer
N-(2-(Benzylamino)-2-oxoethyl)benzamideGlycine-like substitution0.1β-cell protective

Applications in Material Science

Beyond medicinal applications, this compound is also being investigated for its potential in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel materials with specific properties.

Potential Uses

  • Polymer Chemistry : As a monomer in creating polymers with enhanced thermal stability and mechanical strength.
  • Nanotechnology : Investigated as a component in nanocarriers for drug delivery systems, improving bioavailability and targeting efficiency.

Toxicity and Safety Assessments

The safety profile of this compound is essential for its application in pharmaceuticals. Preliminary toxicity studies indicate low acute toxicity levels, but further investigations are necessary to evaluate chronic effects and long-term safety in various biological systems.

Comparison with Similar Compounds

Key Structural Features

The table below compares 2-(Cyclopropylmethoxy)benzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Key Applications
This compound Cyclopropylmethoxy at position 2 C₁₁H₁₃NO₂ 191.23 Under investigation Pharmaceutical research
Roflumilast 3-CPM*, 4-difluoromethoxy, N-dichloropyridinyl C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 PDE4 inhibition COPD treatment
Betaxolol Hydrochloride Phenoxyethyl, isopropylamino groups C₁₈H₂₉NO₃·HCl 343.89 (free base) Beta-1 adrenoceptor antagonism Hypertension, glaucoma
NDD-713 Dihydrobenzodioxin, cyclopropylmethoxy C₂₅H₃₀N₂O₆ 454.52 Beta-adrenoceptor antagonism Cardiovascular diseases

*CPM: Cyclopropylmethoxy

Q & A

Q. How can researchers validate the purity of novel this compound analogs?

  • Methodological Answer : Combine HPLC-UV (≥95% purity at 214/254 nm), elemental analysis (C, H, N within 0.4% of theoretical), and ¹H NMR integration. For hygroscopic compounds, use Karl Fischer titration to quantify residual solvents (e.g., <0.1% DMSO) .

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